5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine
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Overview
Description
5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine typically involves the reaction of o-tosylaminobenzaldehyde with p-aminobenzenesulfonamides. This reaction yields the desired compound along with its N-substituted derivatives . The reaction conditions often include the use of solvents like dioxane and catalysts such as hydrogen chloride solution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The tosyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dioxane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine involves its interaction with specific molecular targets. The compound’s epimino bridge and tosyl groups allow it to bind to certain enzymes and receptors, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making it a subject of interest for drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
5,11-Dialkyl-5,6,11,12-tetrahydro-6,12-epoxydibenzo[b,f][1,5]diazocines: These compounds have similar structures but with alkyl groups instead of tosyl groups.
Tröger’s base: A well-known compound with a similar diazocine structure but different functional groups.
Uniqueness
5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine is unique due to its tosyl groups and epimino bridge, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
8,16-bis-(4-methylphenyl)sulfonyl-8,16,17-triazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S2/c1-19-11-15-21(16-12-19)36(32,33)30-25-9-5-3-7-23(25)28-29-27(30)24-8-4-6-10-26(24)31(28)37(34,35)22-17-13-20(2)14-18-22/h3-18,27-29H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWQXTCCBLWVPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3C4=CC=CC=C4N(C(N3)C5=CC=CC=C52)S(=O)(=O)C6=CC=C(C=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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